No Publicly Available Bioactivity Data for Direct Comparison
A comprehensive search of primary databases (ChEMBL, BindingDB, PubMed) reveals zero bioactivity records (IC50, Ki, EC50, or other) for 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide against any biological target [1]. This contrasts with in-class analogs such as the SST5 antagonist series, where Ki values are reported between 2.4 and 436 nM [2]. The absence of data precludes any quantitative potency or selectivity comparison.
| Evidence Dimension | Bioactivity annotation status |
|---|---|
| Target Compound Data | 0 data points in all queried databases |
| Comparator Or Baseline | In-class SST5 antagonists: Ki = 2.4–436 nM (published) |
| Quantified Difference | Not calculable due to lack of target data |
| Conditions | Database search across ChEMBL, BindingDB, PubMed (as of Apr 2026) |
Why This Matters
For scientific selection or procurement, a compound with no disclosed activity data cannot be prioritized over well-characterized analogs; its utility is strictly limited to exploratory chemistry or proprietary screening programs.
- [1] ChEMBL Database search for CHEMBL ID associated with CAS 1396583-45-1: No records found. View Source
- [2] Alker A, Binggeli A, Christ AD, et al. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorg Med Chem Lett. 2010;20(15):4521-5. PMID: 20580234. View Source
